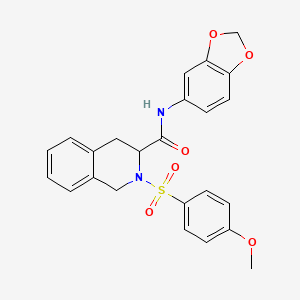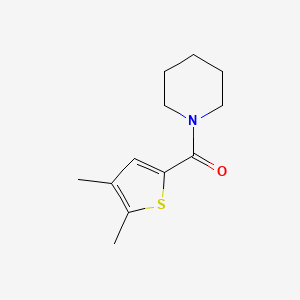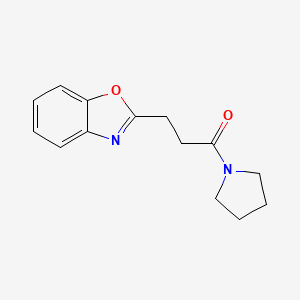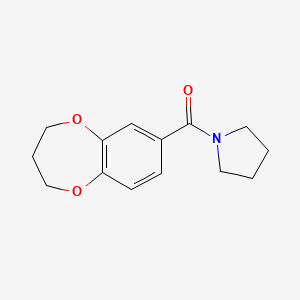
N-ethyl-N-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-phenylcyclopropanecarboxamide (ECPC) is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropane carboxamides and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
N-ethyl-N-phenylcyclopropanecarboxamide acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of these receptors by binding to a site on the receptor that is distinct from the GABA binding site. This results in an increase in the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
N-ethyl-N-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors in a dose-dependent manner. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to anxiolytic and antidepressant effects. N-ethyl-N-phenylcyclopropanecarboxamide has also been shown to have anticonvulsant and muscle relaxant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-N-phenylcyclopropanecarboxamide has several advantages for lab experiments. It is a potent and selective modulator of GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. N-ethyl-N-phenylcyclopropanecarboxamide is also relatively easy to synthesize and has a long shelf life. However, N-ethyl-N-phenylcyclopropanecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-ethyl-N-phenylcyclopropanecarboxamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-ethyl-N-phenylcyclopropanecarboxamide. One area of interest is the development of more potent and selective modulators of GABA-A receptors. Another area of interest is the investigation of the role of GABA-A receptors in other neurological disorders, such as epilepsy and schizophrenia. Additionally, the development of new methods for administering N-ethyl-N-phenylcyclopropanecarboxamide in vivo could improve its effectiveness in future experiments. Finally, the investigation of the long-term effects of N-ethyl-N-phenylcyclopropanecarboxamide on neuronal activity could provide valuable insights into the mechanisms underlying its anxiolytic and antidepressant effects.
Méthodes De Synthèse
N-ethyl-N-phenylcyclopropanecarboxamide can be synthesized through the reaction of N-ethylcyclopropanecarboxamide and phenyllithium. The reaction takes place under anhydrous conditions and is catalyzed by copper(I) iodide. The resulting product is a white crystalline solid with a melting point of 68-70°C.
Applications De Recherche Scientifique
N-ethyl-N-phenylcyclopropanecarboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are important neurotransmitter receptors in the brain. N-ethyl-N-phenylcyclopropanecarboxamide has also been used as a tool to study the role of GABA-A receptors in anxiety and depression.
Propriétés
IUPAC Name |
N-ethyl-N-phenylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-13(12(14)10-8-9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNGBFZCZSBSIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)





![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)


![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
